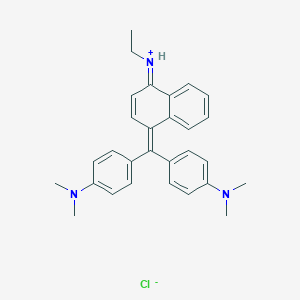
维多利亚蓝R
描述
Victoria Blue R is a cationic dye known for its ability to stain nuclei and elastic tissue. It is particularly useful in histological applications where it provides contrast between different tissue components. The dye, however, requires aqueous mounting media as it is washed out by alcohol dehydration. The use of phosphomolybdic (PMo) or phosphotungstic (PW) acid can convert Victoria Blue R into an alcohol-insoluble pigment, which is also resistant to 1 N HCl and acid alcohol. This property is exploited in histological staining to differentiate between dense collagen, which appears dark blue, and areolar fibers, which are stained light green .
Synthesis Analysis
Molecular Structure Analysis
Victoria Blue R belongs to the triaryl methane dyes, which are characterized by their complex molecular structures that include aromatic rings. These structures are responsible for the dye's staining properties and its interaction with different tissue components. The molecular structure also influences the dye's photophysical properties, which are of interest in applications such as photodynamic therapy .
Chemical Reactions Analysis
The interaction of Victoria Blue R with tissue components can be altered by various chemical treatments. For example, bromination, acetylation, deamination, and methylation can partially impair the staining of collagen. Methylation, in particular, irreversibly blocks the staining of rat mast cells. The dye's interaction with phosphomolybdic and phosphotungstic acids is crucial for its application in histological staining, as these mordants help to insolubilize the dye and preserve its coloration in tissues .
Physical and Chemical Properties Analysis
Victoria Blue R's physical and chemical properties are influenced by its molecular structure. The dye's solubility in water versus alcohol is a key property that dictates its use in histological staining. Its interaction with other chemicals, such as acid dyes, can lead to the formation of alcohol-soluble neutral stains, which can affect the staining outcome. The dye's ability to undergo photodegradation when exposed to UV light in the presence of photocatalysts like TiO2 is also a significant property that has been studied for environmental applications .
Relevant Case Studies
Several case studies highlight the applications of Victoria Blue R. In histology, it has been used to stain different types of collagen, with dense collagen staining dark blue and areolar fibers light green . In environmental science, the dye's photodegradation in the presence of modified TiO2 photocatalysts has been investigated, revealing insights into the mechanisms of degradation and the identification of intermediates . Additionally, Victoria Blue R and its structurally related compounds have been explored for their antimicrobial activity and potential use in photodynamic therapy , as well as for their ability to generate reactive oxygen species upon irradiation, which is relevant for therapeutic applications .
科学研究应用
光催化降解
维多利亚蓝R已被研究用于其光催化降解。发现修饰的光催化剂,如Nafion包覆的TiO(2)和氟化TiO(2),可以加速维多利亚蓝R在水溶液中的降解。这些光催化剂有助于理解这一过程的机理细节,其中涉及几种可能的光降解途径 (Chen et al., 2010)。
线粒体效应
已对维多利亚蓝R的线粒体效应进行了研究,特别是与其在抗肿瘤光动力疗法中的潜在应用相关。观察到该染料影响线粒体呼吸和膜电位,表明对线粒体膜通透性产生直接影响 (Kowaltowski et al., 1999)。
光动力疗法
已评估维多利亚蓝R的光细胞毒效应,特别是作为光动力疗法中的光敏剂。对细胞系的研究表明,它通过生成自由基发挥作用,某些细胞类型显示出不同程度的对其细胞毒性效应的抵抗 (Burrow et al., 2000)。
废水处理
已研究了维多利亚蓝R在使用填充床生物反应器去除废水方面的应用。这项研究探讨了染料及其中间体的降解,展示了废水的有效去除和减少的急性毒性,表明其在废水处理应用中的潜力 (Chen et al., 2016)。
细胞的光动力效应
关于维多利亚蓝R对血细胞的光动力效应的研究表明,它可以选择性地靶向和杀死单核细胞和白血病细胞。这表明在治疗目的上选择性地消耗这些细胞的潜在应用 (Fiedorowicz et al., 1997)。
选择性光化疗
已对维多利亚蓝R对恶性细胞的选择性光毒性进行了研究,在体外和体内显示出在选择性光化疗中的潜力。它能够杀死恶性细胞同时保留非恶性细胞,突显了其在癌症治疗中的潜力 (Wadwa et al., 1989)。
组织分布和代谢
对维多利亚蓝R在虹鳟组织分布和代谢方面的研究为其在水产养殖中的治疗活性和存在提供了见解。这项研究提出了一种新的残留标记物,用于检测鱼类非法治疗 (Dubreil et al., 2020)。
在酵母中诱导突变
发现维多利亚蓝R能够在面包酵母中诱导呼吸缺陷突变。已研究了其对正常和呼吸缺陷培养物的效力和差异毒性,为其分子效应提供了见解 (Nagai, 1962)。
SERRS分析
已进行了维多利亚蓝R的表面增强共振拉曼光谱(SERRS)分析,以区分结构相关分子并确定SERRS对微量分析的灵敏度 (Shadi et al., 2004)。
在白血病细胞中诱导凋亡
对维多利亚蓝R在白血病细胞中诱导凋亡的研究为揭示光动力疗法诱导细胞死亡的生化机制提供了见解,突显了其潜在的治疗应用 (Viola et al., 2000)。
安全和危害
属性
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3.ClH/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5;/h7-20H,6H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGKYBUANQAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C14.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883804 | |
| Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Victoria Blue R | |
CAS RN |
2185-86-6 | |
| Record name | Basic Blue 11 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Blue K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Victoria Blue R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



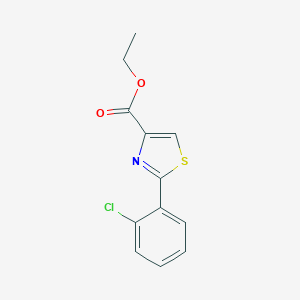
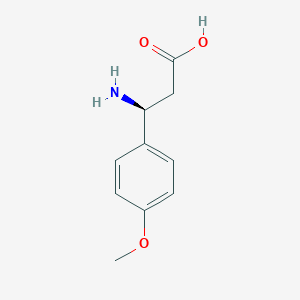
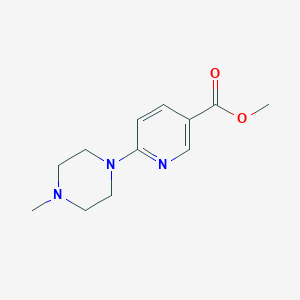
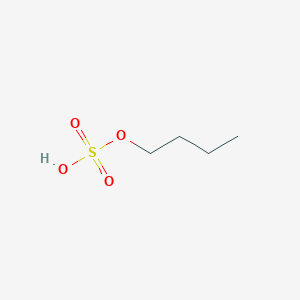

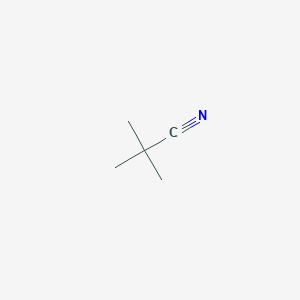
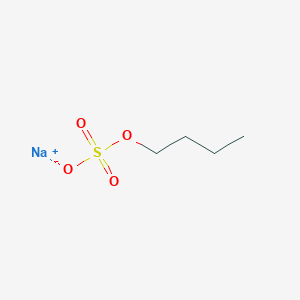
![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)

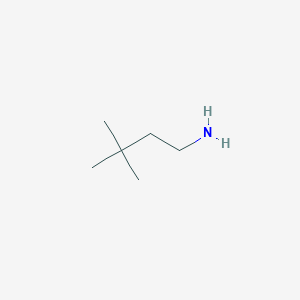
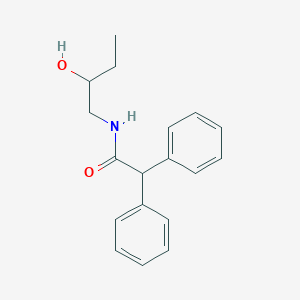
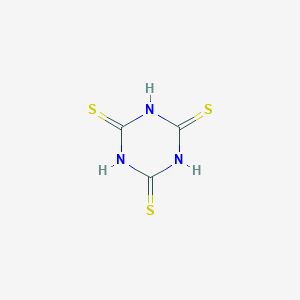
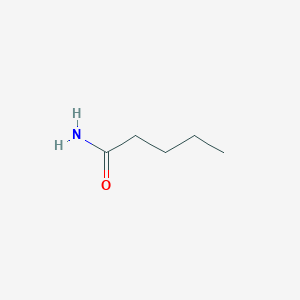
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)